(2Z)-2-(furan-2-ylmethylidene)cyclopentanone
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Overview
Description
(2Z)-2-(furan-2-ylmethylidene)cyclopentanone is an organic compound featuring a cyclopentanone ring with a furan-2-ylmethylidene substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(furan-2-ylmethylidene)cyclopentanone typically involves the condensation reaction between cyclopentanone and furan-2-carbaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-(furan-2-ylmethylidene)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: (2Z)-2-(furan-2-ylmethylidene)cyclopentanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
(2Z)-2-(furan-2-ylmethylidene)cyclopentanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (2Z)-2-(furan-2-ylmethylidene)cyclopentanone depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(2E)-2-(furan-2-ylmethylidene)cyclopentanone: An isomer with a different configuration around the double bond.
2-(furan-2-ylmethyl)cyclopentanone: Lacks the double bond in the substituent.
2-(furan-2-yl)cyclopentanone: Lacks the methylene group in the substituent.
Uniqueness: (2Z)-2-(furan-2-ylmethylidene)cyclopentanone is unique due to its specific (2Z) configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its isomers and structurally similar compounds.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6-7H,1,3,5H2/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWBXZYCANWCGJ-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CO2)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=CO2)/C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55275-75-7 |
Source
|
Record name | NSC201650 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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